4-Chloro-2-pyridin-3-ylquinazoline

Description

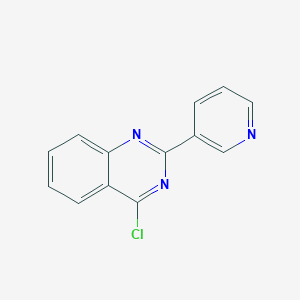

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyridin-3-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFNYVYEPIXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353506 |

Source

|

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98296-25-4 |

Source

|

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloro-2-pyridin-3-ylquinazoline

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-Chloro-2-pyridin-3-ylquinazoline. This compound is a heterocyclic molecule featuring a quinazoline core substituted with a chlorine atom at the 4-position and a pyridin-3-yl group at the 2-position, making it a valuable intermediate in medicinal chemistry and drug discovery.[1]

Core Chemical and Physical Properties

4-Chloro-2-pyridin-3-ylquinazoline is a solid chemical compound. Its key properties are summarized below, based on available database information.

| Property | Data | Source |

| Molecular Formula | C₁₃H₈ClN₃ | [2] |

| Molecular Weight | 241.68 g/mol | [2] |

| Monoisotopic Mass | 241.04068 Da | [3][4] |

| CAS Number | 98296-25-4 | [2] |

| IUPAC Name | 4-chloro-2-(pyridin-3-yl)quinazoline | [3] |

| Predicted XlogP | 3.4 | [3] |

| SMILES | ClC1=C2C=CC=CC2=NC(C3=CC=CN=C3)=N1 | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Reactivity

The quinazoline scaffold is a significant structure in pharmaceutical chemistry due to its wide range of therapeutic activities.[5] The 4-chloro substituent on the quinazoline ring is a key functional group that serves as a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of compounds for drug discovery.

General Synthetic Approach

Reactivity at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic displacement. This regioselectivity is well-documented and is a cornerstone for the synthesis of bioactive 4-aminoquinazoline derivatives.[6] The reaction is typically performed by heating the 4-chloroquinazoline precursor with a primary or secondary amine in a suitable solvent, often with a base like N,N-diisopropylethylamine (DIPEA).[6]

References

- 1. 4-Chloro-2-pyridin-3-ylquinazoline | 98296-25-4 | Benchchem [benchchem.com]

- 2. 98296-25-4|4-Chloro-2-(pyridin-3-yl)quinazoline|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 4-chloro-2-(pyridin-3-yl)quinazoline (C13H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4-chloro-2-(pyridin-4-yl)quinazoline (C13H8ClN3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Structure Elucidation of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 4-Chloro-2-pyridin-3-ylquinazoline. The information is presented to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-Chloro-2-pyridin-3-ylquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with a chlorine atom at the 4-position and a pyridine ring at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of 4-Chloro-2-pyridin-3-ylquinazoline

| Property | Value | Source |

| IUPAC Name | 4-chloro-2-(pyridin-3-yl)quinazoline | PubChem |

| CAS Number | 98296-25-4 | BLDpharm[1] |

| Molecular Formula | C₁₃H₈ClN₃ | PubChemLite[2] |

| Molecular Weight | 241.68 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 241.04068 Da | PubChemLite[2] |

| SMILES | ClC1=C2C=CC=CC2=NC(C3=CC=CN=C3)=N1 | BLDpharm[1] |

| InChIKey | TWEFNYVYEPIXIB-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 3.4 | PubChemLite[2] |

| Appearance | Solid (predicted) | - |

Synthesis and Structure Elucidation

The synthesis of 4-Chloro-2-pyridin-3-ylquinazoline can be achieved through a two-step process involving the formation of a quinazolinone intermediate followed by chlorination.

Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one (Intermediate)

The precursor, 2-(pyridin-3-yl)quinazolin-4(3H)-one, can be synthesized via the condensation of 2-aminobenzamide with pyridine-3-carbaldehyde.

Experimental Protocol:

-

To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyridine-3-carbaldehyde (1.1 eq).

-

The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Table 2: Spectroscopic Data for 2-(pyridin-3-yl)quinazolin-4(3H)-one

| Technique | Data |

| ¹H NMR | Expected signals: δ 12.0-12.5 (s, 1H, NH), 9.0-9.2 (m, 1H, pyridine-H), 8.6-8.8 (m, 1H, pyridine-H), 8.1-8.3 (m, 1H, quinazolinone-H), 7.4-7.9 (m, 5H, aromatic-H). |

| ¹³C NMR | Expected signals: δ ~162 (C=O), ~152 (C=N), and other aromatic carbons in the range of 120-150 ppm. |

| IR (cm⁻¹) | Expected peaks: ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1610 (C=N stretch), ~1500-1400 (aromatic C=C stretch). |

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline

The final product is obtained by the chlorination of the quinazolinone intermediate. A common method for this transformation is the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

-

To a suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride, add a catalytic amount of DMF (e.g., 2-3 drops).

-

The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve. The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with stirring.

-

The resulting mixture is neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.[3]

Table 3: Predicted Spectroscopic Data for 4-Chloro-2-pyridin-3-ylquinazoline

| Technique | Predicted Data |

| ¹H NMR | Expected signals for the quinazoline ring protons would shift downfield compared to the precursor. Aromatic protons are expected in the range of δ 7.5-9.3 ppm. |

| ¹³C NMR | The carbonyl carbon signal (~162 ppm) will be absent. A new signal for the carbon bearing the chlorine atom is expected around 150-160 ppm. |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 241, with an isotopic peak (M+2)⁺ at m/z 243 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

| IR (cm⁻¹) | The N-H and C=O stretching bands will be absent. Characteristic peaks for aromatic C-H, C=C, and C=N stretching are expected. |

Potential Biological Activity and Signaling Pathways

While specific biological data for 4-Chloro-2-pyridin-3-ylquinazoline is not extensively reported in the public domain, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents.

Many 4-substituted quinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[4][5] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to an anti-proliferative effect.

Given its structural similarity to known EGFR inhibitors, it is plausible that 4-Chloro-2-pyridin-3-ylquinazoline could also exhibit inhibitory activity against EGFR or other related kinases.

Visualizations

Synthetic Pathway

Caption: Synthetic route to 4-Chloro-2-pyridin-3-ylquinazoline.

Postulated EGFR Inhibition Workflow

Caption: Postulated mechanism of EGFR inhibition.

Disclaimer: The experimental protocols and spectroscopic data provided are based on established chemical literature for similar compounds and may require optimization for the specific synthesis of 4-Chloro-2-pyridin-3-ylquinazoline. The biological activity is postulated based on structural analogy and requires experimental verification.

References

- 1. rsc.org [rsc.org]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-Chloro-2-pyridin-3-ylquinazoline derivatives

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-pyridin-3-ylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] This guide focuses on the specific class of 4-Chloro-2-pyridin-3-ylquinazoline derivatives, exploring their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation.

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline Derivatives

The synthesis of 4-chloro-2-arylquinazoline derivatives is a well-established process in medicinal chemistry. The general approach involves the cyclization of an anthranilic acid derivative followed by chlorination. For the specific 4-Chloro-2-pyridin-3-ylquinazoline core, the synthesis typically begins with 2-aminobenzamide and a pyridine-3-carboxaldehyde derivative, followed by chlorination using an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4] The resulting reactive 4-chloro group can then be subjected to nucleophilic substitution with various amines to generate a library of derivatives.[2][3]

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

4-Chloro-2-pyridin-3-ylquinazoline: An In-depth Technical Guide on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs, particularly in oncology. This technical guide focuses on the specific derivative, 4-Chloro-2-pyridin-3-ylquinazoline, providing a comprehensive overview of its putative mechanism of action based on extensive analysis of structurally related compounds. While direct experimental data for this exact molecule is not extensively available in public literature, this document synthesizes the current understanding of the broader 2-pyridin-3-ylquinazoline and 4-chloroquinazoline classes to infer its likely biological targets and cellular effects. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed hypothetical data, experimental protocols, and visual representations of implicated signaling pathways to facilitate future investigations.

Introduction

Quinazoline derivatives have emerged as a privileged scaffold in drug discovery, renowned for their ability to interact with the ATP-binding pocket of various protein kinases. This has led to the development of numerous targeted therapies, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors. The compound 4-Chloro-2-pyridin-3-ylquinazoline, featuring a chloro-substitution at the 4-position and a pyridin-3-yl moiety at the 2-position, combines key structural features that suggest a strong potential for kinase inhibition and anticancer activity.

The 4-chloro substituent is a common feature in many potent kinase inhibitors, often serving as a key interaction point within the hinge region of the kinase domain or as a reactive handle for further chemical modification. The 2-pyridin-3-yl group can influence the molecule's solubility, cell permeability, and interaction with the solvent front of the ATP-binding site. Based on the established pharmacology of analogous compounds, it is hypothesized that 4-Chloro-2-pyridin-3-ylquinazoline primarily functions as an inhibitor of key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.

Putative Mechanism of Action

The primary mechanism of action for quinazoline-based inhibitors is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action blocks the downstream phosphorylation cascade, thereby interfering with essential cellular processes that are often dysregulated in cancer.

Inferred Primary Targets: PI3K/mTOR Pathway

Several quinazoline derivatives bearing structural similarities to 4-Chloro-2-pyridin-3-ylquinazoline have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR)[1]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers. It is plausible that 4-Chloro-2-pyridin-3-ylquinazoline acts as a dual PI3K/mTOR inhibitor, a characteristic that is therapeutically advantageous as it can circumvent the feedback activation of Akt that often occurs with mTORC1-selective inhibitors.

Potential for Apoptosis Induction

By inhibiting key survival signals, 4-Chloro-2-pyridin-3-ylquinazoline is expected to induce apoptosis in cancer cells. The blockade of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, ultimately tipping the cellular balance towards programmed cell death.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for 4-Chloro-2-pyridin-3-ylquinazoline, extrapolated from published data for structurally similar kinase inhibitors. These values are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Assay Type |

| PI3Kα | 15 | Biochemical |

| PI3Kβ | 45 | Biochemical |

| PI3Kδ | 10 | Biochemical |

| PI3Kγ | 50 | Biochemical |

| mTOR | 25 | Biochemical |

| VEGFR2 | 80 | Biochemical |

| EGFR | 150 | Biochemical |

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast Cancer | 0.5 |

| PC-3 | Prostate Cancer | 1.2 |

| HCT116 | Colon Cancer | 0.8 |

| A549 | Lung Cancer | 2.5 |

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the investigation of 4-Chloro-2-pyridin-3-ylquinazoline's mechanism of action.

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline

A common synthetic route to 4-chloro-2-arylquinazolines involves the cyclization of an appropriate anthranilamide followed by chlorination.

Protocol:

-

Amide Formation: To a solution of 2-aminobenzamide in a suitable solvent (e.g., pyridine or dichloromethane), add pyridine-3-carbonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Cyclization: The resulting intermediate is treated with an aqueous base (e.g., sodium hydroxide) and heated to reflux to induce cyclization to 2-(pyridin-3-yl)quinazolin-4(3H)-one.

-

Chlorination: The quinazolinone is then refluxed with phosphorus oxychloride (POCl₃) to yield the final product, 4-Chloro-2-pyridin-3-ylquinazoline.

-

Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol describes a general method to determine the IC50 value of the compound against a panel of kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., PI3Kα, mTOR)

-

Kinase-specific substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

4-Chloro-2-pyridin-3-ylquinazoline (dissolved in DMSO)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of 4-Chloro-2-pyridin-3-ylquinazoline in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

4-Chloro-2-pyridin-3-ylquinazoline

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 4-Chloro-2-pyridin-3-ylquinazoline for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 4-Chloro-2-pyridin-3-ylquinazoline is currently limited in the public domain, a strong inference can be made from the extensive research on structurally related quinazoline derivatives. The available data strongly suggest that this compound is a promising candidate for investigation as a kinase inhibitor, with a high likelihood of targeting the PI3K/Akt/mTOR pathway. Its structural features are consistent with those of known potent anticancer agents.

Future research should focus on the comprehensive biological evaluation of 4-Chloro-2-pyridin-3-ylquinazoline. This includes:

-

Broad-panel kinase screening to identify its primary and secondary targets.

-

In-depth cell-based assays to confirm its effects on signaling pathways and to elucidate the mechanisms of apoptosis induction.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

In vivo studies in relevant cancer models to assess its therapeutic efficacy and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating such studies, offering a clear, albeit putative, framework for understanding the mechanism of action of 4-Chloro-2-pyridin-3-ylquinazoline. The provided protocols and diagrams are intended to accelerate research efforts and contribute to the development of novel targeted therapies.

References

The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities, leading to the development of several FDA-approved drugs.[2][3] This guide provides a comprehensive overview of recent advancements in the synthesis of novel quinazoline compounds, their diverse biological activities, and the key signaling pathways they modulate, with a focus on their application in anticancer therapy.

I. Strategic Synthesis of the Quinazoline Core

The development of efficient and versatile synthetic methodologies is crucial for generating diverse libraries of quinazoline derivatives for drug screening. Recent years have seen a surge in innovative synthetic protocols, moving towards greener and more atom-economical approaches.[4][5]

A. Transition-Metal-Free Synthesis

Driven by the principles of green chemistry, transition-metal-free synthesis offers an attractive alternative for constructing the quinazoline scaffold, avoiding the cost and potential toxicity of metal catalysts.[4]

Key Protocols:

-

Molecular Iodine-Catalyzed Synthesis: A reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid in 1,4-dioxane at 120 °C for 6 hours can yield quinazoline and 2-methylquinazoline in 75–85% yields. This method utilizes oxalic acid dihydrate as an in situ C1 source.[4]

-

Hydrogen Peroxide-Mediated One-Pot Reaction: A one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate using hydrogen peroxide as an oxidant in DMSO proceeds at 60 °C for 6 hours. This approach is noted for its mild conditions and broad substrate scope.[4]

-

Microwave-Assisted Synthesis: Substituted quinazolines can be synthesized in high yields (81–94%) by reacting 2-aminobenzophenones and benzaldehydes with catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) and hexamethyldisilazane (HMDS) under microwave irradiation at 150 °C for 30 minutes.[4]

B. Metal-Catalyzed Synthesis

Transition metal catalysis remains a powerful tool for quinazoline synthesis, enabling a wide range of C-N and C-C bond formations.

-

Copper-Catalyzed Reactions: Copper catalysts are frequently used for their low cost and high efficiency. One method involves the reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides, using CuBr as the catalyst and air as the oxidant.[6] Another approach is a one-pot, three-component annulation of benzaldehyde, benzylamine, and anilines.[7]

-

Iron-Catalyzed Reactions: Iron catalysts offer an economical and environmentally benign option. An example is the FeBr2-catalyzed cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions.[7] Another protocol uses FeCl2 to catalyze the sp3 C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines.[7]

C. Organocatalytic Synthesis

Organocatalysis provides a metal-free alternative for constructing quinazolinone derivatives, often employing mild reaction conditions.

-

Brønsted Acid Catalysis: Using 10 mol% of p-toluene sulfonic acid (p-TSA), the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding delivers quinazolinone products in moderate to excellent yields within a short reaction time (3–15 minutes).[8]

-

Domino Multi-component Strategy: A one-pot reaction of isatoic anhydride, aldehydes, and various nitrogen sources (like ammonium carbonate or amines) can be catalyzed by 10 mol% of triethanolamine (TEOA) in an aqueous medium to yield quinazolinone derivatives.[8]

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of quinazoline derivatives.

Protocol 1: Metal-Free Synthesis of 2,4-Substituted Quinazolines [4]

-

Objective: To synthesize 2,4-substituted quinazolines via a hydrogen peroxide-mediated one-pot reaction.

-

Materials: 2-aminoaryl ketone (1.0 mmol), aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), hydrogen peroxide (30% aq., 2.0 mmol), and dimethyl sulfoxide (DMSO, 3.0 mL).

-

Procedure:

-

A mixture of the 2-aminoaryl ketone, aldehyde, and ammonium acetate is prepared in a round-bottom flask.

-

DMSO is added as the solvent, followed by the addition of hydrogen peroxide.

-

The reaction mixture is stirred under an air atmosphere at 60 °C for 6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,4-substituted quinazoline.

-

Protocol 2: Iron-Catalyzed Synthesis of 2-Substituted Quinazolines [7]

-

Objective: To synthesize 2-arylated/heteroarylated quinazolines from 2-aminobenzyl alcohols and benzylamines.

-

Materials: 2-aminobenzyl alcohol (0.5 mmol), benzylamine (0.5 mmol), Iron(II) bromide (FeBr₂, 10 mol%), and Toluene (2 mL).

-

Procedure:

-

To a solution of 2-aminobenzyl alcohol and benzylamine in toluene, FeBr₂ is added.

-

The reaction mixture is stirred in an open-to-air vessel at 110 °C.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, using an appropriate eluent system like hexane/ethyl acetate) to yield the pure 2-substituted quinazoline.

-

III. Biological Activities and Quantitative Analysis

Quinazoline derivatives exhibit a remarkable spectrum of pharmacological activities, making them prime candidates for drug development.[9][10] Their efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.

A. Anticancer Activity

The most extensively studied application of quinazolines is in oncology.[11][12] Several derivatives function as potent inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation.[13][14]

Table 1: Anticancer Activity of Novel Quinazoline Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 18 | MGC-803 (Gastric) | 0.85 | [11],[15] |

| MCF-7 (Breast) | 1.27 | [11] | |

| PC-9 (Lung) | 1.15 | [11] | |

| Compound 6d | NCI-H460 (Lung) | 0.789 (GI₅₀) | [16] |

| Compound 9 | MGC-803 (Gastric) | 3.45 | [11] |

| Compound 39 | EGFR (Enzyme) | 0.02 | [14] |

| VEGFR-2 (Enzyme) | 0.05 | [14] | |

| Compound 40 | EGFR (Enzyme) | 0.01 | [14] |

| VEGFR-2 (Enzyme) | 0.08 | [14] |

Note: GI₅₀ (50% growth inhibition) is a parameter similar to IC₅₀ used in NCI-60 cell line screening.

B. Other Pharmacological Activities

Beyond cancer, quinazolines have demonstrated a wide array of therapeutic potential.[10][17]

-

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like indomethacin.[17]

-

Antiviral: Quinazoline-artemisinin hybrids have been found to be potent against cytomegalovirus, with EC₅₀ values in the range of 0.15–0.21 μM, significantly more potent than the standard drug ganciclovir (EC₅₀ = 2.6 μM).[17]

-

Antifungal: Some 4-(substituted aniline) quinazoline derivatives exhibit strong antifungal activity against pathogens like Fusarium moniliforme.[17]

-

Anticonvulsant: Synthesized derivatives have shown anticonvulsant efficacy ranging from 17% to 100% in preclinical models.[18]

IV. Signaling Pathways in Cancer Therapy

The anticancer effect of many quinazoline compounds stems from their ability to inhibit key enzymes in cellular signaling pathways, particularly protein tyrosine kinases (TKs).[14] Overactivity of these kinases can lead to uncontrolled cell proliferation, a hallmark of cancer.[13]

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based anticancer drugs.[12] When activated by its ligand (like EGF), EGFR dimerizes and autophosphorylates, triggering downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and angiogenesis.[2][13] Quinazoline inhibitors act as ATP-mimics, binding to the kinase domain of EGFR and blocking its phosphorylation, thereby inhibiting the entire downstream signaling cascade.[2]

B. Wnt Signaling Pathway

Aberrant activation of the Wnt signaling pathway is implicated in various cancers, including gastric cancer.[3] The pathway's key components, such as lymphoid enhancer binding factor 1 (Lef1), are potential therapeutic targets. Novel quinazoline derivatives, like 2,4-diamino-quinazoline (2,4-DAQ), have been identified as selective inhibitors of Lef1. By blocking the Wnt/β-catenin-mediated transcription of target genes, these compounds can suppress tumor growth and metastasis.[3]

V. Conclusion and Future Perspectives

The quinazoline scaffold remains a highly fertile ground for the discovery of new therapeutic agents. Advances in synthetic chemistry continue to provide access to novel and diverse derivatives, while our growing understanding of molecular biology unveils new therapeutic targets. The future of quinazoline research will likely focus on the development of multi-target inhibitors, compounds that can overcome drug resistance, and derivatives with improved safety and pharmacokinetic profiles. The combination of innovative synthesis, robust biological evaluation, and detailed mechanistic studies will undoubtedly solidify the role of quinazolines in addressing a wide range of diseases, from cancer to infectious and inflammatory conditions.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ujpronline.com [ujpronline.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]

- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 9. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ymerdigital.com [ymerdigital.com]

Physicochemical Properties of Pyridinylquinazolines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyridinylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, metabolic stability, and ultimately, their clinical efficacy and safety. This technical guide provides an in-depth overview of the key physicochemical properties of pyridinylquinazoline derivatives, detailed experimental protocols for their determination, and a visual representation of their relevance in a key signaling pathway.

Core Physicochemical Properties of Quinazoline Derivatives

The development of a successful oral drug candidate hinges on a delicate balance of various physicochemical parameters. For the broader class of quinazoline-based kinase inhibitors, properties such as lipophilicity (logP) and aqueous solubility are paramount. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Below is a summary of experimentally determined physicochemical properties for a series of 4-substituted 2-phenylaminoquinazolines, which serve as a relevant proxy for understanding the property space of pyridinylquinazolines.

Table 1: Physicochemical Properties of Selected 2,4-Disubstituted Quinazoline Derivatives [1]

| Compound ID | R¹ Substituent | R² Substituent | LogP | Aqueous Solubility (µg/mL) |

| 4a | 4-cyclopentylamino | OMe | 3.12 | 25.4 |

| 4b | 4-hydroxycyclohexylamino | OMe | 2.54 | 95.6 |

| 4c | 4-aminocyclohexylamino | OMe | 2.01 | > 200 |

| 4d | 4-methylpiperazin-1-yl | OMe | 2.33 | > 200 |

| 4e | morpholino | OMe | 2.19 | > 200 |

| 5a | 4-cyclopentylamino | H | 3.45 | 15.8 |

| 5b | 4-hydroxycyclohexylamino | H | 2.87 | 50.1 |

| 5d | 4-methylpiperazin-1-yl | H | 2.66 | > 200 |

| 5e | morpholino | H | 2.52 | 158.5 |

Data extracted from a study on Mer tyrosine kinase inhibitors, which share the quinazoline core.[1]

Experimental Protocols for Key Physicochemical Measurements

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following sections detail the standard experimental methodologies for determining lipophilicity, solubility, and pKa.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds).[2][3][4]

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer in a vial.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP or LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination: Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[5][6][7][8]

Protocol:

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Precipitation: Shake the plate at room temperature for a defined period (e.g., 1.5-2 hours) to allow for the precipitation of the compound.

-

Filtration: Filter the samples to remove any precipitated compound.

-

Quantification: Analyze the filtrate using an analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. This concentration is reported as the kinetic solubility.

Ionization Constant (pKa) Determination: Potentiometric Titration

The pKa of a compound, the pH at which it is 50% ionized, is a critical parameter influencing its solubility and permeability. Potentiometric titration is a highly accurate method for its determination.[9][10][11][12][13]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl). For poorly soluble compounds, a co-solvent such as methanol or n-propanol may be used, and the aqueous pKa is then determined by extrapolation.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Visualizing the Role of Pyridinylquinazolines in Cellular Signaling

Many pyridinylquinazoline derivatives function as kinase inhibitors, targeting key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[14][15][16]

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a pyridinylquinazoline.

This diagram illustrates how a pyridinylquinazoline can inhibit PI3K, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[9][10][12]

Experimental and Logical Workflow Diagrams

To further clarify the processes involved in characterizing these compounds, the following diagrams illustrate a typical experimental workflow and the logical interplay between key physicochemical properties.

Caption: A generalized experimental workflow for physicochemical profiling.

Caption: Interplay of key physicochemical properties influencing oral absorption.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide to a Promising Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a well-established scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. This technical guide focuses on the 4-chloro-2-pyridin-3-ylquinazoline scaffold, a promising starting point for the development of novel targeted therapies. While specific biological data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its synthesis, potential biological activities, and the methodologies used to evaluate such compounds. The information presented is based on established protocols and data from closely related analogs, offering a valuable resource for researchers interested in exploring the potential of this chemical entity.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology and inflammation due to their potent and often selective inhibition of various protein kinases. The 4-anilinoquinazoline scaffold, for instance, is the cornerstone of several successful epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib. The 4-chloro-2-substituted quinazoline core serves as a versatile intermediate, allowing for the introduction of various nucleophiles at the 4-position to generate libraries of compounds for structure-activity relationship (SAR) studies. The presence of a pyridinyl group at the 2-position is known to influence the kinase inhibitory profile and physicochemical properties of the molecule. This guide will delve into the synthetic route to 4-chloro-2-pyridin-3-ylquinazoline, its potential as a kinase inhibitor, and the experimental procedures required for its evaluation.

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline

The synthesis of 4-chloro-2-pyridin-3-ylquinazoline can be achieved through a two-step process starting from anthranilic acid and nicotinoyl chloride. The following protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Experimental Protocol: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Nicotinoyl chloride hydrochloride

-

Pyridine (anhydrous)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Acylation: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(nicotinoyl)-2-aminobenzoic acid.

-

Cyclization: Reflux the crude intermediate in a suitable solvent such as ethanol with a catalytic amount of a dehydrating agent or simply heat at a high temperature to effect cyclization to 2-(pyridin-3-yl)quinazolin-4(3H)-one.

-

Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol: Chlorination to 4-Chloro-2-pyridin-3-ylquinazoline

Materials:

-

2-(pyridin-3-yl)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another high-boiling inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend 2-(pyridin-3-yl)quinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure.

-

Co-evaporate with an inert solvent like toluene to remove residual reagents.

-

Carefully quench the reaction residue by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-pyridin-3-ylquinazoline.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Kinase Inhibitor Potential and Biological Evaluation

The 4-chloro-2-pyridin-3-ylquinazoline scaffold possesses the key structural features of a hinge-binding kinase inhibitor. The quinazoline nitrogen atoms can form hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The 4-chloro position serves as a handle for further chemical modification to improve potency and selectivity.

Potential Kinase Targets

Based on the activity of related quinazoline derivatives, 4-chloro-2-pyridin-3-ylquinazoline could potentially inhibit a range of kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based inhibitors in cancer therapy.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, making it a key target in oncology.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases central to cell signaling pathways regulating growth, proliferation, and survival.

Illustrative Kinase Inhibition Data

| Kinase Target | Illustrative IC₅₀ (nM) |

| EGFR | 50 - 500 |

| VEGFR2 | 100 - 1000 |

| PDGFRβ | 200 - 2000 |

| PI3Kα | 500 - 5000 |

Note: These values are hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of 4-chloro-2-pyridin-3-ylquinazoline against a panel of kinases can be determined using a variety of in vitro assay formats. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

4-Chloro-2-pyridin-3-ylquinazoline (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³²P]ATP

-

ATP

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a series of dilutions of 4-chloro-2-pyridin-3-ylquinazoline in DMSO.

-

Reaction Mixture: In a microtiter plate, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant kinase, and substrate.

-

Inhibitor Addition: Add the diluted compound or DMSO (for control) to the reaction wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound [γ-³²P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow for evaluating the compound and a simplified representation of a signaling pathway that could be inhibited by a quinazoline-based kinase inhibitor.

Experimental Workflow

Initial Anticancer Activity Screening of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial anticancer screening of 4-Chloro-2-pyridin-3-ylquinazoline, a heterocyclic compound of interest in oncological research. While direct and extensive research on this specific molecule is emerging, this document consolidates the current understanding by examining the activities of structurally similar quinazoline derivatives. This guide outlines detailed experimental protocols for synthesis and in vitro cytotoxicity evaluation, presents available quantitative data in structured tables, and visualizes key experimental workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on the anticancer potential of 4-Chloro-2-pyridin-3-ylquinazoline and its analogs.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives approved as anticancer agents. These compounds are known to exhibit a wide range of biological activities, often by targeting key enzymes in cellular signaling pathways, such as kinase inhibitors[1]. The introduction of a pyridine ring at the 2-position and a chlorine atom at the 4-position of the quinazoline core, as in 4-Chloro-2-pyridin-3-ylquinazoline, presents a unique chemical architecture with potential for novel pharmacological activities.

Derivatives of 4-chloro-2-pyridin-3-ylquinazoline have shown significant promise in preclinical evaluations for their anticancer properties[1]. Studies on related quinazoline compounds have demonstrated that specific substitutions on the core structure can enhance cellular uptake and induce apoptosis in various human cancer cell lines[1]. While the precise mechanisms of action for 4-Chloro-2-pyridin-3-ylquinazoline are still under investigation, the broader family of quinazolines is known to interact with molecular targets involved in cell proliferation and survival[1]. This guide provides a framework for the initial screening of this compound for its potential as an anticancer therapeutic.

Synthesis and Characterization

The synthesis of 4-Chloro-2-pyridin-3-ylquinazoline can be adapted from established protocols for similar quinazoline derivatives. A common synthetic route involves the cyclocondensation of the appropriately substituted anthranilic acid derivative with a pyridine carboxaldehyde or its equivalent, followed by chlorination.

Proposed Synthetic Protocol

A plausible synthetic route, based on methodologies for related compounds[2][3], is outlined below.

Caption: Proposed synthetic workflow for 4-Chloro-2-pyridin-3-ylquinazoline.

In Vitro Anticancer Activity

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: 4-Chloro-2-pyridin-3-ylquinazoline is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cytotoxicity Data of Structurally Related Compounds

Due to the limited availability of specific cytotoxicity data for 4-Chloro-2-pyridin-3-ylquinazoline, the following table summarizes the IC50 values of structurally related quinazoline derivatives against various cancer cell lines to provide a comparative context.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one hydrazides | MCF-7 (Breast) | 0.20 - 15.72 | [4] |

| Quinazolin-4(3H)-one hydrazides | A2780 (Ovarian) | 0.14 - 3.00 | [4] |

| Quinazoline-oxymethyltriazoles (8a) | HCT-116 (Colon) | 5.33 (72h) | [5] |

| Quinazoline-oxymethyltriazoles (8f) | MCF-7 (Breast) | 21.29 (48h) | [5] |

| 2-chloro-4-anilinoquinazolines (14g) | K-562 (Leukemia) | 0.622 | [2] |

Potential Mechanism of Action and Signaling Pathways

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases involved in cancer cell proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer, making it a key target for anticancer drug development[6].

Based on studies of related 4-aminoquinazoline derivatives, it is hypothesized that 4-Chloro-2-pyridin-3-ylquinazoline may act as an inhibitor of PI3Kα[6]. Inhibition of PI3K would lead to the downstream suppression of Akt and MAPK signaling pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis[6].

Caption: Potential inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The initial screening of 4-Chloro-2-pyridin-3-ylquinazoline for anticancer activity is warranted based on the established pharmacological importance of the quinazoline scaffold. This guide provides a foundational framework for conducting such an investigation, including proposed synthetic routes and standardized in vitro cytotoxicity assays. While direct experimental data for this specific compound is not yet widely available, the activities of structurally related molecules suggest that it may exhibit potent anticancer effects, potentially through the inhibition of key signaling pathways like PI3K/Akt.

Future research should focus on:

-

The successful synthesis and structural confirmation of 4-Chloro-2-pyridin-3-ylquinazoline.

-

Comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its cytotoxicity profile and selectivity.

-

Elucidation of its precise mechanism of action, including target identification and pathway analysis.

-

In vivo studies in animal models to evaluate its efficacy and safety profile.

The exploration of 4-Chloro-2-pyridin-3-ylquinazoline and its derivatives holds promise for the development of novel and effective anticancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among its derivatives, the 4-chloroquinazoline core serves as a versatile synthon for the development of potent therapeutic agents, particularly in the realm of oncology. The strategic substitution at the 4-position, often with anilines, has yielded a wealth of compounds targeting key signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloroquinazoline derivatives, focusing on their interactions with critical cancer targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Derivatives of 4-chloroquinazoline, particularly 4-anilinoquinazolines, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of RTK activity is a common hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[2][3][4] The quinazoline nitrogen at position 1 (N1) and the N-H of the aniline moiety are critical for binding to the ATP-binding pocket of the EGFR kinase domain. The general SAR for 4-anilinoquinazoline-based EGFR inhibitors can be summarized as follows:

-

Quinazoline Core: The quinazoline ring itself is a crucial structural element. Modifications at the 6- and 7-positions have been extensively explored to enhance potency and selectivity.[2]

-

Aniline Moiety: The nature and position of substituents on the aniline ring significantly influence inhibitory activity. Generally, small, lipophilic, and electron-withdrawing groups at the meta and para positions are favorable.[2]

-

6,7-Disubstitution: The introduction of small alkoxy groups, such as methoxy or ethoxy, at the 6- and 7-positions of the quinazoline ring often leads to a significant increase in EGFR inhibitory activity. This is exemplified by the structures of clinically approved drugs like gefitinib and erlotinib.

The following table summarizes the in vitro inhibitory activities of selected 4-anilinoquinazoline derivatives against EGFR.

| Compound ID | Quinazoline Substituents (R1, R2) | Aniline Substituents (R3) | EGFR IC50 (nM) | Reference |

| Gefitinib | 6,7-di(OCH3) | 3-Cl, 4-F | 39 | [1] |

| Erlotinib | 6,7-di(OCH3) | 3-ethynyl | - | [1] |

| 19h | 6-OCH3, 7-O-(CH2)5-2-nitroimidazole | 3-ethynyl | 0.47 | [5] |

| 19i | 6-urea derivative | 3-Cl, 4-F | 1 | [1] |

| 15a | 6-acylamino derivative | 3-Cl, 4-F | 130 | [6] |

| 15b | 6-acylamino derivative | 3-Br | 150 | [6] |

| 8f | 6,7-di(OCH3) | 3-Br | 119 | [7] |

| 9 | 6,7-di(OCH3) | 3-Cl | 115 | [7] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is another key RTK involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 4-anilinoquinazoline derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.[1][6]

The SAR for VEGFR-2 inhibition often overlaps with that of EGFR, with modifications at the 6- and 7-positions of the quinazoline ring and the aniline moiety playing a crucial role. The introduction of specific side chains can modulate the selectivity profile of these inhibitors.

The following table presents the in vitro inhibitory activities of selected 4-anilinoquinazoline derivatives against VEGFR-2.

| Compound ID | Quinazoline Substituents (R1, R2) | Aniline Substituents (R3) | VEGFR-2 IC50 (nM) | Reference |

| 19j | 6-urea derivative | 3-ethynyl | 14 | [1] |

| 19l | 6-urea derivative | 3-Cl, 4-F | 14 | [1] |

| 15a | 6-acylamino derivative | 3-Cl, 4-F | 560 | [6] |

| 15e | 6-acylamino derivative | 4-Br | 870 | [6] |

| 19 | 6,7-di(OCH3) | 3-Cl, 4-F | 103 | [8] |

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain 4-anilinoquinazoline derivatives have been shown to disrupt the microtubule network by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs.

The SAR for tubulin polymerization inhibitors often differs from that of kinase inhibitors. Modifications that introduce conformational constraints or specific steric bulk can favor interaction with the colchicine binding site on tubulin.

| Compound ID | Description | Tubulin Polymerization IC50 (µM) | Reference |

| Compound 2 | 4-biphenylaminoquinazoline analog | - | [9] |

| Verubulin | 4-anilinoquinazoline derivative | - | [1] |

Experimental Protocols

General Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines

A common and straightforward method for the synthesis of 4-anilinoquinazolines involves the nucleophilic substitution of the chlorine atom at the 4-position of a quinazoline ring with an appropriate aniline.

Procedure:

-

A solution of the substituted 4-chloroquinazoline (1.0 mmol) and the desired aniline (1.0-1.2 mmol) is prepared in a suitable solvent such as isopropanol, n-butanol, or a mixture of ethanol and dimethylformamide.[10]

-

A catalytic amount of acid (e.g., HCl) or a base (e.g., N,N-diisopropylethylamine) may be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water or a non-polar solvent, followed by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase can be determined using a variety of in vitro assays, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

-

The EGFR enzyme, a peptide substrate, and the test compound (at various concentrations) are incubated in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A Kinase Detection Reagent is then added to convert the generated ADP back to ATP and subsequently measure the amount of ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

-

The luminescence is measured using a plate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a light-scattering or fluorescence-based in vitro assay.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering or a change in the fluorescence of a reporter dye. This change can be monitored over time to determine the rate and extent of polymerization.

Procedure:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The test compound (at various concentrations) is added to a reaction mixture containing tubulin, GTP, and a polymerization buffer in a microplate.

-

The plate is then transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

-

The change in absorbance (at 340 nm for light scattering) or fluorescence is monitored over time.

-

The effect of the compound on the rate and extent of tubulin polymerization is determined by comparing the polymerization curves in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for the discovery and evaluation of novel 4-anilinoquinazoline derivatives involves a multi-step process from chemical synthesis to biological testing.

Caption: Drug discovery workflow.

Conclusion

The 4-chloroquinazoline core is a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of potent inhibitors of various cancer targets. The structure-activity relationships of 4-anilinoquinazoline derivatives have been extensively studied, revealing key structural features that govern their inhibitory activity against EGFR, VEGFR-2, and tubulin. A thorough understanding of these SAR principles, coupled with robust experimental protocols, is essential for the rational design of novel and more effective anticancer agents. This guide provides a foundational resource for researchers dedicated to advancing the field of quinazoline-based drug discovery.

References

- 1. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-pyridin-3-ylquinazoline (CAS No. 98296-25-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-pyridin-3-ylquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, belonging to the quinazoline family, this molecule is a potential candidate for investigation in various therapeutic areas, particularly as a kinase inhibitor. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, and discusses its potential biological activities based on the known pharmacology of related quinazoline derivatives. While specific biological data for this exact compound is limited in publicly available literature, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

4-Chloro-2-pyridin-3-ylquinazoline is a small molecule featuring a quinazoline core substituted with a chloro group at the 4-position and a pyridine ring at the 2-position. The presence of the chlorine atom, a good leaving group, makes the 4-position susceptible to nucleophilic substitution, rendering this compound a versatile intermediate for the synthesis of a library of 4-substituted quinazoline derivatives. The pyridine moiety can participate in hydrogen bonding, which may influence its interaction with biological targets.[1]

| Property | Value | Source |

| CAS Number | 98296-25-4 | - |

| Molecular Formula | C₁₃H₈ClN₃ | [2] |